Sodium chromite

Descripción

Propiedades

Número CAS |

12314-42-0 |

|---|---|

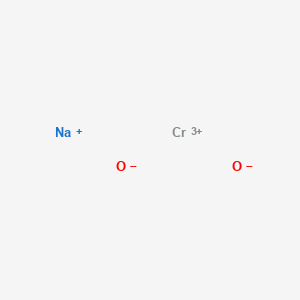

Fórmula molecular |

CrNaO2 |

Peso molecular |

106.985 g/mol |

Nombre IUPAC |

sodium;chromium(3+);oxygen(2-) |

InChI |

InChI=1S/Cr.Na.2O/q+3;+1;2*-2 |

Clave InChI |

ALMAEWAETUQTEP-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[Na+].[Cr+3] |

SMILES canónico |

[O-2].[O-2].[Na+].[Cr+3] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solid-State Synthesis of Sodium Chromite (NaCrO2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state synthesis of sodium chromite (NaCrO2), a material of significant interest, particularly as a promising cathode material for sodium-ion batteries. The synthesis of NaCrO2 via solid-state reaction is a well-established method that involves the high-temperature reaction between sodium and chromium precursors. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

This compound (NaCrO2) has garnered attention for its potential applications in various fields, including as a cathode material in sodium-ion batteries. The solid-state reaction method is a common and scalable approach for producing NaCrO2. This method typically involves the reaction of a sodium salt, such as sodium carbonate (Na2CO3), with a chromium source, most commonly chromium(III) oxide (Cr2O3). The reaction is carried out at elevated temperatures in an inert atmosphere to yield the desired NaCrO2 phase.

Recent advancements in the synthesis process have demonstrated that mechanical activation, such as high-energy ball milling of the precursors prior to the high-temperature reaction, can significantly enhance the reaction kinetics, lower the onset temperature for the formation of the desired O3-NaCrO2 phase, and result in a more pure and thermally stable product.[1]

Experimental Protocols

The solid-state synthesis of NaCrO2 can be broadly categorized into two main routes: a conventional mixing method and a mechanically activated method. Both methods utilize the same precursors but differ in the initial processing steps.

2.1 Precursor Materials

-

Sodium Carbonate (Na2CO3): Purity ≥ 99.5%

-

Chromium(III) Oxide (Cr2O3): Purity ≥ 98%

2.2 Stoichiometry

The precursors, Na2CO3 and Cr2O3, are typically mixed in a 1:1 molar ratio to achieve the target NaCrO2 stoichiometry.

2.3 Synthesis Methodologies

2.3.1 Conventional Solid-State Synthesis

-

Mixing: The precursor powders, Na2CO3 and Cr2O3, are intimately mixed using a mortar and pestle.

-

Pelletization: The resulting powder mixture is pressed into pellets to ensure good contact between the reactant particles.

-

Calcination: The pellets are placed in a tube furnace and heated under an inert atmosphere, such as Argon (Ar). A typical heating profile involves ramping to a target temperature, holding for a specific duration, and then cooling to room temperature.

2.3.2 Mechanically Activated Solid-State Synthesis

-

Mixing and Milling: The precursor powders are mixed and then subjected to high-energy ball milling. This step is crucial for reducing particle size, increasing the surface area of the reactants, and inducing mechanical activation.

-

Milling Equipment: A high-energy ball mill (e.g., SPEX Mill).

-

Milling Container and Media: Stainless steel container and balls.

-

Ball-to-Powder Ratio: A typical ratio is 10:1 by weight.

-

Milling Duration: 10 hours at room temperature.

-

Atmosphere: The milling is performed under an inert atmosphere (Ar) to prevent oxidation.

-

-

Pelletization: The ball-milled powder is collected and pressed into pellets.

-

Calcination: The pellets are calcined in a tube furnace under an inert atmosphere (Ar).

Quantitative Data Summary

The structural and electrochemical properties of NaCrO2 synthesized via solid-state reaction are summarized below. The data highlights the influence of the synthesis method on the final product characteristics.

| Property | Synthesis Method | Value | Reference |

| Crystal Structure | Rhombohedral (O3-type) | [1] | |

| Lattice Parameters | a = 2.9747 Å, c = 15.9540 Å | [2] | |

| Onset Formation Temp. | Mechanically Activated | Decreased compared to conventional | [1] |

| Reaction Completion | Mechanically Activated | Complete at 900 °C | [1] |

| Product Purity | Conventional (at 900 °C) | Impure NaCrO2 with poor thermal stability | [1] |

| Product Purity | Mechanically Activated (at 900 °C) | Thermally-stable O3–NaCrO2 phase | [1] |

| Specific Capacity | Mechanically Activated | ~115 mAh/g | [1] |

| Discharge Capacity | Carbon-Coated (Wet-Chemical) | 140 mAh/g | [3] |

| Capacity Retention | Mechanically Activated | Exhibits good capacity retention | [1] |

Experimental Workflow and Signaling Pathways

4.1 Experimental Workflow

The following diagram illustrates the key steps in the mechanically activated solid-state synthesis of NaCrO2.

Caption: Workflow for the mechanically activated solid-state synthesis of NaCrO2.

Key Findings and Discussion

The solid-state synthesis of NaCrO2 is a robust method, with mechanical activation of the precursors emerging as a critical step for achieving high-purity, high-performance materials.[1] The high-energy ball milling process not only reduces the particle size of the reactants but also introduces defects and strain, which lowers the activation energy for the solid-state reaction. This leads to a more complete reaction at lower temperatures and shorter times compared to the conventional mixing method.[1]

The resulting NaCrO2, particularly the O3-type polymorph, exhibits promising electrochemical properties as a cathode material for sodium-ion batteries.[1] Further enhancements in performance, such as increased specific capacity, can be achieved through post-synthesis modifications like carbon coating.[3]

It is important to control the reaction atmosphere, as NaCrO2 is stable in argon up to 1200°C but oxidizes in the presence of oxygen above 350°C to form a mixture of Na2CrO4 and Cr2O3.[1][4]

Conclusion

The solid-state reaction is a viable and scalable method for the synthesis of this compound (NaCrO2). The incorporation of a mechanical activation step via high-energy ball milling is highly recommended to improve reaction efficiency and the quality of the final product. This guide provides the fundamental protocols and data for the successful synthesis and characterization of NaCrO2 for research and development purposes. Further optimization of synthesis parameters and post-synthesis treatments can lead to materials with tailored properties for specific applications.

References

Hydrothermal Synthesis of NaCrO₂ Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium chromium oxide (NaCrO₂) nanoparticles, a material of growing interest for various applications, including as a cathode material in sodium-ion batteries. The document details the underlying principles of the hydrothermal method, offers a representative experimental protocol, and explores the influence of key synthesis parameters on the final product's properties. All quantitative data is summarized in structured tables for comparative analysis, and logical workflows are visualized through diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of advanced nanomaterials.

Introduction to Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely employed method for the preparation of a variety of inorganic nanomaterials.[1] The process involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere.[2] This technique offers several advantages over conventional solid-state reaction methods, including the ability to produce highly crystalline and homogeneous nanoparticles with controlled size and morphology.[3] The use of water as a solvent makes it an environmentally friendly and cost-effective approach.[3]

The fundamental principle of hydrothermal synthesis lies in the increased solubility and reactivity of precursors under high temperature and pressure, which facilitates the dissolution and recrystallization of materials.[2] Key parameters that influence the nucleation and growth of nanoparticles include temperature, pressure, reaction time, pH of the solution, and the concentration of precursors.[4]

Experimental Protocol: A Representative Hydrothermal Synthesis of NaCrO₂ Nanoparticles

While specific protocols for the hydrothermal synthesis of NaCrO₂ are not extensively detailed in the public literature, a representative procedure can be extrapolated from the synthesis of other transition metal chromites.[5][6][7] The following protocol is a generalized methodology.

Precursor Preparation

-

Chromium Precursor Solution: Dissolve a stoichiometric amount of chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water to form a solution of a specific molarity (e.g., 0.1 M).

-

Sodium Precursor and Mineralizer Solution: Dissolve a stoichiometric excess of sodium hydroxide (B78521) (NaOH) in deionized water. The NaOH serves as both the sodium source and the mineralizer, which controls the pH and aids in the dissolution of the chromium precursor. The final pH of the reaction mixture should be adjusted to a range of 10.5-11.5.[6]

Hydrothermal Reaction

-

Combine the chromium precursor solution and the sodium hydroxide solution in a Teflon-lined stainless steel autoclave.

-

Stir the mixture vigorously for a predetermined time to ensure homogeneity.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired reaction temperature (e.g., 180-200 °C) and maintain it for a specific duration (e.g., 11-13 hours).[6] The pressure inside the autoclave will be autogenously generated due to the heating of the aqueous solution.

Post-Synthesis Processing

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the precipitate by centrifugation or filtration.

-

Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final NaCrO₂ nanoparticle powder in a vacuum oven at a moderate temperature (e.g., 80 °C) for several hours.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize representative quantitative data for the hydrothermal synthesis of chromite nanoparticles, based on typical values reported for similar materials.[5][6][7]

Table 1: Hydrothermal Synthesis Parameters for Chromite Nanoparticles

| Parameter | Value | Reference |

| Chromium Precursor | Chromium (III) Nitrate | [6] |

| Sodium Precursor | Sodium Hydroxide | [6] |

| Temperature | 180 - 200 °C | [6] |

| Time | 11 - 13 hours | [6] |

| pH | 10.5 - 11.5 | [6] |

Table 2: Characterization Data of Hydrothermally Synthesized Chromite Nanoparticles

| Property | Value | Characterization Method | Reference |

| Crystalline Phase | Spinel Structure | X-ray Diffraction (XRD) | [6][7] |

| Crystallite Size | 100 - 120 nm | X-ray Diffraction (XRD) | [6] |

| Morphology | Nanocrystalline | Scanning Electron Microscopy (SEM) | [6] |

| Thermal Stability | Stable up to 750-800 °C | Thermogravimetric Analysis (TGA) | [6] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the hydrothermal synthesis of NaCrO₂ nanoparticles.

Influence of Synthesis Parameters on Nanoparticle Properties

Caption: Influence of key parameters on NaCrO₂ nanoparticle properties.

Conclusion

This technical guide has outlined the hydrothermal synthesis of NaCrO₂ nanoparticles, providing a foundational understanding for researchers in the field. The detailed representative protocol, structured data tables, and visual diagrams offer a practical starting point for the synthesis and optimization of this promising nanomaterial. Further research is encouraged to explore the vast parameter space of hydrothermal synthesis to tailor the properties of NaCrO₂ nanoparticles for specific advanced applications.

References

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Hydrothermal synthesis and characterization of nanosized transition metal chromite spinels | Semantic Scholar [semanticscholar.org]

- 6. pure.atu.ie [pure.atu.ie]

- 7. researchgate.net [researchgate.net]

Sol-Gel Synthesis of Sodium Chromite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the sol-gel synthesis route for producing sodium chromite (NaCrO₂), a material of growing interest in various scientific and industrial fields, including as a potential cathode material in sodium-ion batteries. The sol-gel method offers a versatile and low-temperature approach to synthesize homogenous, nanocrystalline materials with controlled particle sizes. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data on material properties, and visual representations of the workflow.

Core Principles of the Sol-Gel Process

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. The process typically involves several stages:

-

Hydrolysis: Metal precursors, typically metal alkoxides or metal salts, are hydrolyzed to form metal hydroxides.

-

Condensation: The metal hydroxides undergo condensation reactions to form metal-oxo-metal or metal-hydroxo-metal bonds, resulting in the formation of a colloidal suspension (sol).

-

Gelation: With further condensation, the sol gradually evolves into a gel-like network, which is a diphasic system containing both a liquid and a solid phase.

-

Drying: The liquid phase is removed from the gel network to obtain a solid material.

-

Calcination: A final heat treatment is often applied to complete the formation of the desired crystalline phase and to remove any residual organic matter.

Experimental Protocol: Sol-Gel Synthesis of this compound (NaCrO₂)

This section outlines a representative experimental protocol for the synthesis of this compound via the sol-gel method, based on available literature. This protocol utilizes sodium nitrate (B79036) and chromium nitrate as precursors and 1,2-ethanediol (B42446) as a complexing (chelating) agent.

Materials and Reagents

-

Sodium Nitrate (NaNO₃)

-

Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

-

1,2-Ethanediol (Ethylene Glycol, C₂H₆O₂)

-

Distilled Water

Synthesis Procedure

-

Precursor Solution Preparation:

-

Dissolve equimolar amounts of sodium nitrate and chromium(III) nitrate nonahydrate in distilled water in a beaker. A common practice is to use a solvent volume of approximately 100 ml.

-

Heat the solution to a temperature range of 55°C to 65°C on a hot plate with continuous stirring for about 1 hour to ensure complete dissolution and homogeneity.

-

-

Addition of Complexing Agent and Gelation:

-

Slowly add a complexing agent, such as 1,2-ethanediol, to the precursor solution while maintaining stirring. A typical volume for this amount of solvent is 20 ml.

-

Continue heating and stirring the solution at approximately 65°C. The solution will gradually become more viscous as the solvent evaporates and a greenish, transparent gel is formed. This is a result of the formation of a Na-Cr-O nitrate-acetate-glycol sol which then transitions into a gel.

-

-

Drying:

-

Transfer the obtained wet gel into a drying oven.

-

Dry the gel at a temperature of 105°C for a period of 10 hours to remove the majority of the solvent.

-

-

Calcination:

-

After drying, grind the resulting xerogel into a fine powder using an agate mortar and pestle.

-

Place the ground powder in a furnace for calcination. Heat the material to a temperature between 600°C and 700°C for 3 hours to obtain the final this compound nanomaterial.[1] The tendency for particles to form aggregates increases with higher annealing temperatures.[1]

-

Visualization of the Synthesis Workflow

The following diagrams illustrate the key stages and logical flow of the sol-gel synthesis process for this compound.

Caption: Experimental workflow for the sol-gel synthesis of NaCrO₂.

Caption: Logical relationships between the different material states.

Quantitative Data Summary

The properties of the synthesized this compound are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize the quantitative data reported in the literature.

Table 1: Synthesis Parameters and Resulting Particle Size

| Precursors | Complexing Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| NaNO₃, Cr(NO₃)₃·9H₂O | 1,2-Ethanediol | 600 - 700 | 4.4 - 11 | [1] |

Table 2: Structural and Optical Characterization

| Characterization Technique | Observation | Conditions | Reference |

| X-Ray Diffraction (XRD) | Single-phase spinel structure with space group I41/amd. | Annealed at 700°C | [1] |

| Scanning Electron Microscopy (SEM) | Nanoparticles with a tendency to form aggregates as annealing temperature increases. | Annealed from 600°C to 700°C | [1] |

| Raman Spectroscopy | Strong peak observed around 1465 cm⁻¹. | - | [1] |

Conclusion

The sol-gel method presents a viable and effective route for the synthesis of nanoscaled this compound. By carefully controlling the experimental parameters such as precursor concentration, pH, and calcination temperature, it is possible to tailor the properties of the final material. The protocol and data presented in this guide provide a solid foundation for researchers and scientists to further explore and optimize the synthesis of this compound for various applications. Further research into the precise molar ratios of precursors and the influence of different chelating agents will enable even finer control over the material's characteristics.

References

The Crystal Structure of O3-Type NaCrO₂: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the crystal structure of O3-type sodium chromite (NaCrO₂). It is intended for researchers, scientists, and professionals in materials science and battery development, particularly those focused on sodium-ion battery technologies. This document details the crystallographic parameters, synthesis methodologies, and characterization techniques pertinent to O3-type NaCrO₂. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of the crystal structure and experimental workflows are provided using the DOT language to facilitate a deeper understanding.

Introduction

O3-type NaCrO₂ is a layered transition metal oxide that has garnered significant interest as a cathode material for sodium-ion batteries. Its structure is characterized by layers of edge-sharing CrO₆ octahedra with sodium ions occupying the octahedral sites in the van der Waals gap between the chromium oxide layers. The "O3" designation, according to Delmas' notation, indicates that the sodium ions are in an octahedral environment and that there are three distinct stacking positions for the oxygen layers (ABCABC stacking). Understanding the precise crystal structure of O3-type NaCrO₂ is crucial for optimizing its electrochemical performance, including its capacity, cycling stability, and rate capability.

Crystallographic Data

The crystal structure of O3-type NaCrO₂ has been determined and refined using techniques such as X-ray diffraction (XRD) and neutron diffraction. The key crystallographic parameters are summarized in the tables below.

Lattice Parameters and Space Group

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | R-3m | [1] |

| a (Å) | ~2.97 - 2.99 | [1][2] |

| c (Å) | ~15.76 - 15.95 | [1][2] |

| Unit Cell Volume (ų) | ~122.10 | [1] |

Atomic Positions

| Atom | Wyckoff Position | x | y | z | Reference |

| Na | 3b | 0 | 0 | 0.5 | [1] |

| Cr | 3a | 0 | 0 | 0 | [1] |

| O | 6c | 0 | 0 | ~0.267 | [1] |

Experimental Protocols

The determination of the crystal structure of O3-type NaCrO₂ relies on the synthesis of high-purity samples and their subsequent characterization. The following sections detail common experimental procedures.

Synthesis Methods

The solid-state reaction method is a conventional and widely used technique for synthesizing NaCrO₂.

Protocol:

-

Precursor Mixing: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and chromium(III) oxide (Cr₂O₃) are intimately mixed. Mechanical activation, such as high-energy ball milling, can be employed to enhance reactivity and reduce reaction temperatures.

-

Calcination: The mixed powders are pressed into pellets and calcined in a tube furnace under an inert atmosphere (e.g., argon). A typical heating profile involves ramping to a temperature between 800°C and 900°C and holding for 12-24 hours.

-

Cooling: The furnace is then cooled down to room temperature. To prevent the absorption of moisture, the product should be handled in a glovebox.

The sol-gel method offers better control over particle size and homogeneity.

Protocol:

-

Sol Formation: A "sol" is prepared by dissolving a chromium precursor (e.g., chromium nitrate) and a sodium precursor (e.g., sodium nitrate) in a suitable solvent, often with a chelating agent like citric acid.

-

Gelation: The sol is heated to evaporate the solvent, leading to the formation of a viscous "gel".

-

Decomposition and Crystallization: The gel is then decomposed and crystallized by heating to a high temperature (e.g., 700-800°C) in an inert atmosphere to form the final NaCrO₂ product.

Characterization Techniques

XRD is the primary technique used to determine the phase purity and crystal structure of the synthesized NaCrO₂.

Protocol:

-

Sample Preparation: A fine powder of the synthesized NaCrO₂ is packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis (Rietveld Refinement): The diffraction pattern is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the calculated and observed patterns.

Neutron diffraction provides complementary information to XRD, particularly in accurately locating light atoms like sodium and oxygen.

Protocol:

-

Sample Preparation: A larger volume of the powdered sample is required compared to XRD and is typically loaded into a vanadium can (which has a low neutron scattering cross-section).

-

Data Collection: The sample is placed in a beam of neutrons, and the scattered neutrons are detected at various angles.

-

Data Analysis: Similar to XRD, the data is analyzed using Rietveld refinement to obtain detailed structural information.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described in this guide.

Caption: Experimental workflow for the synthesis and structural characterization of O3-type NaCrO₂.

Caption: Schematic representation of the layered crystal structure of O3-type NaCrO₂.

Conclusion

This technical guide has summarized the key structural features of O3-type NaCrO₂, a material of significant importance for sodium-ion battery applications. The provided crystallographic data, detailed experimental protocols, and illustrative diagrams offer a foundational understanding for researchers and professionals in the field. Accurate determination and comprehension of the crystal structure are paramount for the rational design of advanced electrode materials with enhanced performance characteristics.

References

Unveiling the Electronic Landscape of NaCrO₂: A Technical Guide to its Electronic Structure and Bandgap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chromium oxide (NaCrO₂), a layered transition metal oxide, has garnered significant attention as a promising cathode material for sodium-ion batteries due to its thermal stability and favorable electrochemical properties. A fundamental understanding of its electronic structure and bandgap is paramount for optimizing its performance and exploring its potential in other applications, including catalysis and as a model system for studying correlated electron physics. This technical guide provides an in-depth analysis of the electronic properties of NaCrO₂, consolidating theoretical calculations and experimental findings. It further outlines detailed experimental protocols for its synthesis and characterization.

Electronic Structure of NaCrO₂

The electronic structure of NaCrO₂ is intrinsically linked to its crystal structure, which belongs to the trigonal space group R-3m. In this layered structure, CrO₆ octahedra form slabs that are separated by layers of sodium ions. The electronic properties are primarily dictated by the chromium 3d and oxygen 2p orbitals.

Theoretical investigations employing Density Functional Theory (DFT) have been instrumental in elucidating the electronic band structure and density of states (DOS) of NaCrO₂. Standard DFT calculations, such as those using the Generalized Gradient Approximation (GGA), predict NaCrO₂ to be a semiconductor. However, it is widely recognized that for transition metal oxides, strong electronic correlations in the d-orbitals of the transition metal are not adequately captured by standard DFT functionals, often leading to an underestimation of the bandgap. To address this, the DFT+U method, which incorporates a Hubbard U term to account for on-site Coulombic interactions, is often employed for more accurate predictions.

The calculated band structure from the Materials Project, obtained using the GGA functional, is shown below. The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone, indicating an indirect bandgap. The density of states reveals that the states near the Fermi level are predominantly of Cr 3d and O 2p character, confirming their crucial role in the electronic properties.

Bandgap of NaCrO₂

The bandgap is a critical parameter that determines the electronic conductivity and optical properties of a material. While theoretical calculations provide valuable insights, experimental validation is crucial.

Theoretical Calculations

DFT calculations offer a route to estimate the bandgap of NaCrO₂. As mentioned, the choice of the functional and the inclusion of a Hubbard U term significantly influence the predicted value.

| Computational Method | Calculated Bandgap (eV) | Source |

| GGA | 2.268 | Materials Project[1] |

It is important to note that the GGA functional typically underestimates the bandgap of semiconductor materials.[2][3][4] More accurate theoretical predictions would require DFT+U calculations with an appropriately chosen U value for the chromium d-orbitals.

Experimental Data

A comprehensive review of the existing literature reveals a notable absence of direct experimental measurements of the optical bandgap of NaCrO₂ using techniques such as UV-Vis spectroscopy. However, its poor electronic conductivity is a strong indicator of its semiconducting nature.

Electrical Properties

Experimental measurements have confirmed the low electronic conductivity of NaCrO₂, consistent with its predicted semiconducting behavior. The conductivity is sensitive to the synthesis conditions, which can influence stoichiometry and the presence of defects.

| Property | Value | Measurement Conditions | Source |

| Electrical Conductivity | 8 x 10⁻⁵ S/cm | Bare NaCrO₂ | [5] |

| Electrical Conductivity | 9.8 x 10⁻⁷ S/cm | 0.34% Cr³⁺ misplacement in Na sites | [6] |

| Electrical Conductivity | 1.7 x 10⁻⁷ S/cm | 9.97% Cr³⁺ misplacement in Na sites | [6] |

The significant variation in conductivity highlights the importance of controlling synthesis parameters to minimize crystal defects that can impede charge transport.

Experimental Protocols

Synthesis of NaCrO₂ via Solid-State Reaction

A common method for synthesizing polycrystalline NaCrO₂ is through a solid-state reaction.

Materials:

-

Sodium carbonate (Na₂CO₃)

-

Chromium(III) oxide (Cr₂O₃)

Procedure:

-

Stoichiometric amounts of Na₂CO₃ and Cr₂O₃ are thoroughly mixed using a mortar and pestle or a ball mill to ensure homogeneity.

-

The mixture is then pressed into a pellet.

-

The pellet is placed in an alumina (B75360) crucible and heated in a tube furnace under an inert atmosphere (e.g., argon).

-

The temperature is ramped up to 900 °C and held for a duration of 5-10 hours.[5][7]

-

After the heat treatment, the furnace is cooled down to room temperature.

-

The resulting product is ground into a fine powder for subsequent characterization.

Measurement of Electrical Conductivity

The electrical conductivity of the synthesized NaCrO₂ powder can be measured using the four-point probe method on a pressed pellet.

Equipment:

-

Hydraulic press

-

Four-point probe setup

-

Source meter and voltmeter

Procedure:

-

The synthesized NaCrO₂ powder is pressed into a dense pellet using a hydraulic press. The pressure and pellet dimensions should be recorded.

-

The pellet is placed in the four-point probe setup, ensuring good electrical contact between the probes and the pellet surface.[8][9]

-

A constant current (I) is passed through the two outer probes using the source meter.

-

The voltage difference (V) between the two inner probes is measured using the voltmeter.

-

The resistivity (ρ) is calculated using the formula ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a correction factor that depends on the pellet geometry and thickness.

-

The conductivity (σ) is then determined as the reciprocal of the resistivity (σ = 1/ρ).

Determination of Optical Bandgap via UV-Vis Diffuse Reflectance Spectroscopy

While no specific reports for NaCrO₂ were found, a standard protocol for determining the bandgap of a powder sample using UV-Vis diffuse reflectance spectroscopy (DRS) and Tauc plot analysis is as follows.

Equipment:

-

UV-Vis spectrophotometer with a diffuse reflectance accessory (integrating sphere)

-

Reference material (e.g., BaSO₄ or PTFE)

Procedure:

-

The synthesized NaCrO₂ powder is loaded into a sample holder.

-

A baseline spectrum is collected using the reference material.

-

The diffuse reflectance spectrum of the NaCrO₂ sample is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

The reflectance data (R) is converted to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).[10][11]

-

A Tauc plot is then constructed by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and 'n' is a factor that depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).[12][13][14]

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R)hν)ⁿ = 0) to determine the optical bandgap (Eg).

Visualization of Workflow

The following diagram illustrates the integrated workflow for the synthesis, characterization, and theoretical analysis of NaCrO₂.

Conclusion

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extensive Benchmarking of DFT+U Calculations for Predicting Band Gaps [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Unraveling Processing-Structure-Electrical Conductivity Relationships of NaCrO2 Cathodes for Na-Ion Batteries | Publicación [silice.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Four Point Probe Measurement Explained [suragus.com]

- 10. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Sodium Chromite (NaCrO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of sodium chromite (NaCrO₂), a compound of significant interest in various fields, including battery technology and as a corrosion product in sodium-cooled fast reactors.[1] Understanding its behavior at elevated temperatures is critical for predicting material performance, ensuring safety, and optimizing synthesis protocols. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the decomposition pathways and analytical workflows.

Thermal Decomposition and Phase Transitions

The thermal stability of this compound is highly dependent on the atmospheric conditions. In an inert atmosphere, it exhibits remarkable stability, while in the presence of an oxidizing agent, it readily transforms into sodium chromate (B82759) and chromium oxide.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal behavior of this compound under various conditions, as determined by techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

| Parameter | Value | Atmosphere | Technique | Source |

| Stability in Argon | Stable up to 1200°C | Argon | TGA/DTA | [1] |

| Stability in Carbon Dioxide | Stable up to at least 900°C | Carbon Dioxide | TGA/DTA | [1] |

| Oxidation Onset Temperature | Above 350°C | Oxygen | TGA/DTA | [1] |

| Phase Transition | 819 ± 4°C | Not Specified | DTA | [1][2] |

| Decomposition Products in Oxygen | Na₂CrO₄ and Cr₂O₃ | Oxygen | XRD | [1] |

| Heat of Transition (for Na₂CrO₄) | 5.9 kJ mol⁻¹ | Not Specified | DTA | [1] |

| Phase Transition (for Na₂CrO₄) | 410 ± 5°C | Not Specified | DTA | [1] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of this compound typically involves a suite of thermal analysis techniques. The methodologies outlined below are synthesized from common practices described in the literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with decomposition and phase transitions of NaCrO₂ under controlled atmospheric conditions.

Methodology:

-

Sample Preparation: A known mass of finely ground NaCrO₂ powder is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup: The crucible is placed in a TGA-DTA instrument.

-

Atmosphere Control: The furnace is purged with the desired gas (e.g., high-purity argon, dry oxygen, or carbon dioxide) at a constant flow rate.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1300 °C).

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and an inert reference (DTA) as a function of temperature.

-

Analysis: The resulting TGA curve reveals mass loss or gain, indicating decomposition or oxidation. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions in NaCrO₂.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of NaCrO₂ is hermetically sealed in an aluminum or gold-plated stainless steel pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere Control: A purge gas (typically inert, like nitrogen or argon) is passed through the cell.

-

Thermal Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 5-20 °C/min).

-

Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: Endothermic and exothermic peaks in the DSC thermogram indicate phase transitions, and the area under the peak can be used to quantify the enthalpy of the transition.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystallographic phases of NaCrO₂ and its decomposition products at elevated temperatures.

Methodology:

-

Sample Preparation: A thin layer of NaCrO₂ powder is deposited on a high-temperature resistant sample holder (e.g., platinum-rhodium alloy).

-

Instrument Setup: The sample holder is mounted in a high-temperature furnace attachment of an X-ray diffractometer.

-

Atmosphere Control: The furnace can be operated under vacuum or with a controlled flow of a specific gas.

-

Thermal Program: The sample is heated to a series of desired temperatures, with a dwell time at each temperature to ensure thermal equilibrium.

-

Data Acquisition: At each temperature setpoint, an XRD pattern is collected over a specific 2θ range.

-

Analysis: The collected XRD patterns are analyzed to identify the crystal structures present at each temperature, revealing phase transitions and the formation of new compounds upon decomposition.

Visualizing Thermal Behavior and Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the key relationships and processes involved in the study of this compound's thermal stability.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its suitability for high-temperature applications. While NaCrO₂ is remarkably stable in inert environments, its decomposition in the presence of oxygen to form sodium chromate and chromium (III) oxide occurs at moderately elevated temperatures. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this material, enabling informed decisions in material design, process control, and safety assessment. The provided visualizations offer a clear and concise summary of the analytical workflow and the chemical transformations involved.

References

An In-depth Technical Guide on the Reaction Mechanism of Sodium Chromite with Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between sodium chromite and sodium carbonate, a critical process in the industrial production of sodium chromate (B82759). The information presented is synthesized from various scientific studies, focusing on the underlying chemistry, kinetics, and experimental methodologies.

Introduction

The reaction of chromium-containing ores, primarily chromite (FeCr₂O₄), with sodium carbonate (Na₂CO₃) in an oxidizing atmosphere, typically air, is the cornerstone of producing soluble sodium chromate (Na₂CrO₄).[1] This process, known as soda-ash roasting, transforms the insoluble chromium(III) oxide in the ore into the water-soluble hexavalent chromium compound.[2] Sodium chromate is a vital precursor for the synthesis of a wide array of chromium chemicals used in pigments, leather tanning, corrosion inhibition, and pharmaceuticals.[3][4] Understanding the reaction mechanism is crucial for process optimization, maximizing chromium recovery, and minimizing environmental impact.[2]

While the overall stoichiometry points to a direct reaction, the mechanism is complex, involving solid-state diffusion, gas-solid interactions, and the formation of intermediate species and liquid phases.[2] This guide will delve into the step-by-step reaction pathway, present key quantitative data from various studies, detail common experimental protocols, and provide visual representations of the process.

Core Reaction Mechanism

The industrial process typically starts with chromite ore, which is a complex solid solution. For the purpose of elucidating the core mechanism, we will consider the reaction of the chromium(III) oxide component (Cr₂O₃), often in the form of this compound (NaCrO₂) as an intermediate, with sodium carbonate.

The overall reaction for the oxidation of the chromium component in chromite ore with sodium carbonate in the presence of air is:

4 FeCr₂O₄ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂

However, the reaction is understood to proceed through a series of steps. A key intermediate in this process is this compound (NaCrO₂).[5] The formation of this compound can occur from the initial reaction of Cr₂O₃ with Na₂CO₃.[6]

The reaction mechanism can be described in the following stages:

-

Initial Reaction and Formation of this compound: At elevated temperatures, chromium(III) oxide reacts with sodium carbonate to form this compound (NaCrO₂) and carbon dioxide.[6] Cr₂O₃ + Na₂CO₃ → 2 NaCrO₂ + CO₂

-

Oxidation of this compound: The intermediate this compound then undergoes oxidation in the presence of oxygen to form sodium chromate. This is a critical step where the oxidation state of chromium changes from +3 to +6. 2 NaCrO₂ + O₂ + Na₂CO₃ → 2 Na₂CrO₄ + CO₂

Alternatively, some studies suggest a direct oxidation pathway: NaCrO₂ in the presence of O₂ is oxidized to a mixture of Na₂CrO₄ and Cr₂O₃ above 350°C. [7]

-

Role of the Liquid Phase: A crucial aspect of the reaction mechanism is the formation of a eutectic liquid phase consisting of sodium chromate and unreacted sodium carbonate.[2] This liquid phase, which can form at temperatures as low as 655°C with 62.5 wt% Na₂CrO₄, plays a vital role in the reaction kinetics.[2] It facilitates the transport of oxygen to the reaction interface, thereby accelerating the oxidation of chromite particles.[2] The viscosity of this liquid phase is temperature-dependent; at higher temperatures (above 900°C), the viscosity drops, which can affect the contact between the reactants.[2]

Quantitative Data Summary

The efficiency and rate of sodium chromate formation are influenced by several parameters. The following tables summarize quantitative data from various studies.

Table 1: Influence of Reaction Temperature on Chromium Recovery

| Temperature (°C) | Time (minutes) | Molar Ratio (Na₂CO₃:Cr₂O₃) | Chromium Recovery (%) | Reference |

| 600 - 900 | 90 | Stoichiometric | Up to 95% at 800°C | [8] |

| 800 | 15 - 90+ | 2 | Phase evolution observed | [5] |

| 900 - 1000 | Not specified | 2.5 | Maximum recovery at 1000°C | [9] |

| 1094 - 1149 | ~240 (4 hours) | Not specified | Industrial process parameter | [4] |

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

| Activation Energy | 39 kJ/mol | Temperature range 600-900°C | [8] |

| Reaction Model | Topochemical | Best fit for experimental data | [8] |

| Heat of Transition (Na₂CrO₄) | 5.9 kJ/mol | Phase transition at 410 ± 5°C | [6] |

Experimental Protocols

The study of the this compound and sodium carbonate reaction mechanism involves a variety of experimental techniques to monitor the reaction progress, identify intermediates and products, and determine kinetic parameters.

4.1. Materials and Sample Preparation

-

Reactants: Chromite ore (with known Cr₂O₃ content), stainless steel dust, or pure chromium(III) oxide are used as the chromium source.[4][8] Anhydrous sodium carbonate is used as the alkali reactant.

-

Mixing and Pelletizing: The reactants are thoroughly mixed in specific molar ratios.[2] For some studies, the mixture is pressed into pellets to ensure good contact between the solid reactants.[2]

4.2. Roasting Reaction

-

Furnace: The reaction is typically carried out in a muffle furnace or a tube furnace where the temperature can be precisely controlled.[5][9]

-

Atmosphere: The reaction is conducted in an oxidizing atmosphere, which is usually static air or a controlled flow of air or oxygen.[2] For comparison, some experiments are run under an inert atmosphere like argon to study the role of oxygen.[2]

-

Temperature and Time: The reaction is studied over a range of temperatures, typically from 600°C to 1200°C, and for varying durations to track the conversion over time.[8][10]

4.3. Analytical Techniques

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA is used to continuously monitor the weight changes of the sample as a function of temperature, which can indicate the progress of reactions involving gas evolution (CO₂) or consumption (O₂).[2][5] DTA helps in identifying phase transitions and the temperatures at which reactions occur by detecting endothermic or exothermic events.[5]

-

X-Ray Diffraction (XRD): XRD is a crucial technique for identifying the crystalline phases present in the reaction mixture at different stages.[2][5] This allows for the identification of reactants, intermediates (like NaCrO₂), and final products (Na₂CrO₄).

-

Scanning Electron Microscopy (SEM): SEM is used to observe the morphology and microstructure of the reactant and product particles.[2][8] It can provide insights into how the reaction proceeds at the particle level.

-

Leaching and Chemical Analysis: After roasting, the product mixture is leached with hot water to dissolve the soluble sodium chromate.[2] The amount of chromium in the leachate is then determined by chemical analysis (e.g., titration) to calculate the chromium recovery.[9]

Visualizations

5.1. Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed reaction pathway for the formation of sodium chromate from chromium(III) oxide and sodium carbonate.

Caption: Proposed reaction pathway for sodium chromate formation.

5.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the kinetics and mechanism of the reaction.

Caption: Typical experimental workflow for studying the reaction.

Conclusion

The reaction of this compound with sodium carbonate is a complex solid-state process that is central to the production of sodium chromate. The mechanism involves the initial formation of a this compound intermediate, followed by its oxidation to sodium chromate. The formation of a liquid eutectic phase of sodium chromate and sodium carbonate is a critical factor that enhances the reaction rate by improving the transport of oxygen to the reaction sites. The process is highly dependent on temperature, with optimal chromium recovery typically achieved between 800°C and 1000°C. Further research focusing on in-situ characterization techniques could provide a more detailed understanding of the reaction intermediates and transition states at a molecular level.

References

- 1. Sodium Chromate Na2CrO4 is made commercially by AHeating class 12 chemistry CBSE [vedantu.com]

- 2. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of chromium extraction as sodium chromate from stainless steel dust - eprints@NML [eprints.nmlindia.org]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Raman Spectroscopy of Sodium Chromite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chromite (NaCrO₂), a member of the layered transition metal oxide family, has garnered significant interest, primarily as a promising cathode material for sodium-ion batteries.[1][2][3] Its crystal structure and electrochemical properties are subjects of ongoing research. Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of materials, offering insights into crystal structure, phase transitions, and chemical bonding. This guide provides a detailed technical overview of the theoretical and practical aspects of Raman spectroscopy as applied to this compound.

Theoretical Framework: Predicting Raman Active Modes

The vibrational properties of a crystalline material are dictated by its symmetry. This compound crystallizes in a trigonal system with the R-3m space group (No. 166).[4] A group theory analysis based on this crystal structure predicts the number and symmetry of the vibrational modes that are active in Raman spectroscopy.

For the R-3m space group, the total vibrational modes at the Γ point (the center of the Brillouin zone) can be determined. After subtracting the acoustic and infrared-active modes, the Raman active modes for NaCrO₂ are predicted to be:

ΓRaman = A₁g + Eg

This analysis indicates that the Raman spectrum of crystalline this compound should exhibit two fundamental peaks.[4][5] The A₁g mode corresponds to the symmetric stretching of the oxygen atoms along the c-axis, while the Eg mode relates to the in-plane shearing motion of the oxygen atoms.

Data Presentation

Table 1: Predicted Raman Active Modes for this compound (NaCrO₂)

| Mode Symmetry | Vibrational Motion Description |

| A₁g | Symmetric out-of-plane stretching of oxygen atoms |

| Eg | In-plane shearing (scissoring) of oxygen atoms |

Table 2: Experimental Raman Peak Positions for Isostructural Compounds (for Comparative Analysis)

| Compound | A₁g Mode (cm⁻¹) | Eg Mode (cm⁻¹) |

| α-NaFeO₂ | ~606[6] | ~220[6] |

| α-NaCoO₂ | ~586[7][8] | ~487[7][8] |

Note: These values are provided for illustrative purposes to indicate the expected spectral regions for the Raman modes of NaCrO₂. The exact peak positions for NaCrO₂ may differ due to variations in atomic mass, bond strength, and lattice parameters.

Experimental Protocols

A robust experimental protocol is crucial for obtaining high-quality Raman spectra of this compound powder. The following methodology is synthesized from standard practices for powder sample analysis.[9][10][11][12]

1. Sample Preparation:

-

Synthesis: High-purity, single-phase NaCrO₂ powder should be synthesized using established methods such as solid-state reaction or a sol-gel process.[13][14][15]

-

Grinding: The synthesized powder should be gently ground in an agate mortar to ensure a fine, homogeneous particle size, which helps in obtaining reproducible spectra.[12]

-

Mounting: A small amount of the powder can be pressed onto a standard microscope slide or into a shallow well on a sample holder. For air-sensitive samples, a sealed capillary or an inert-atmosphere holder should be used.[16]

2. Instrumentation and Data Acquisition:

-

Raman Spectrometer: A confocal micro-Raman spectrometer is recommended for high spatial resolution and efficient signal collection.

-

Excitation Laser: A common choice is a frequency-doubled Nd:YAG laser with a wavelength of 532 nm.[16][17] The laser power should be kept low (e.g., < 1 mW on the sample) to avoid laser-induced heating or sample degradation.

-

Objective Lens: A long working distance objective, such as 50x or 100x, is typically used to focus the laser onto the sample and collect the scattered light.

-

Grating: A high-resolution grating (e.g., 1800 grooves/mm) should be used to achieve good spectral resolution.

-

Detector: A Peltier-cooled CCD detector is standard for sensitive and low-noise signal detection.

-

Calibration: The spectrometer should be calibrated using a silicon wafer standard (peak at ~520.7 cm⁻¹) before measurements.

-

Acquisition Parameters:

-

Spectral Range: 100 - 800 cm⁻¹ (to cover the expected A₁g and Eg modes).

-

Integration Time and Accumulations: To improve the signal-to-noise ratio, multiple accumulations with an appropriate integration time (e.g., 10-60 seconds per accumulation) should be performed.

-

Data Processing: The collected spectra should be baseline-corrected to remove any fluorescence background. The peak positions, full width at half maximum (FWHM), and relative intensities can then be determined by fitting the peaks with Lorentzian or Gaussian-Lorentzian functions.[18]

-

Mandatory Visualization

The logical workflow for the Raman spectroscopic analysis of this compound, from theoretical prediction to experimental validation, is illustrated below.

Conclusion

The Raman spectroscopy of this compound is a valuable tool for its structural characterization. Theoretical analysis based on its known crystal structure (R-3m) predicts two Raman active modes, A₁g and Eg. While direct experimental data for NaCrO₂ is currently scarce in the public domain, analysis of isostructural compounds provides a useful reference for the expected spectral features. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to obtain high-quality Raman spectra of this material. Further experimental work is necessary to validate the theoretical predictions and to fully elucidate the vibrational properties of this compound, which will, in turn, support the development of advanced materials for energy storage and other applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Electrochemical Properties of Carbon-Coated NaCrO2 for Na-Ion Batteries | MDPI [mdpi.com]

- 3. NaCrO2 cathode for high-rate sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. Effect of powder sample properties on chemical analysis by Raman spectroscopy - ProQuest [proquest.com]

- 13. Generalized synthesis of NaCrO2 particles for high-rate sodium ion batteries prepared by microfluidic synthesis in segmented flow - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. A MOF-modified NaCrO2 cathode for high-rate and wide-temperature applications in sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

Theoretical Modeling of NaCrO₂ Properties: An In-depth Technical Guide

Audience: Researchers, scientists, and materials development professionals.

Abstract

Sodium chromium oxide (NaCrO₂), a layered transition metal oxide, is a prominent cathode material for sodium-ion batteries (SIBs) due to its cost-effectiveness and stable electrochemical performance within a specific voltage window. Understanding its intrinsic properties at a fundamental level is critical for overcoming its limitations, such as capacity fade at higher voltages, and for designing next-generation energy storage materials. This technical guide provides a comprehensive overview of the theoretical modeling of NaCrO₂'s structural, electronic, and electrochemical properties, primarily through the lens of Density Functional Theory (DFT). It details the computational and key experimental protocols used in its study, presents quantitative data in a structured format, and visualizes critical theoretical and experimental workflows.

Introduction to NaCrO₂

NaCrO₂ crystallizes in a layered O3-type structure, isostructural with α-NaFeO₂, belonging to the R-3m space group. In this structure, layers of edge-sharing CrO₆ octahedra are separated by layers of sodium ions, which also occupy octahedral sites. This layered arrangement facilitates the two-dimensional diffusion of sodium ions, a prerequisite for its function as a battery cathode.

While NaCrO₂ offers a stable and flat voltage plateau, its practical application is limited. Reversible sodium deintercalation is restricted to approximately 0.5 moles of Na (Na₁₋ₓCrO₂ where x ≤ 0.5), delivering a capacity of about 110-125 mAh/g.[1][2] Attempting to extract more sodium by charging to higher voltages (> 3.6 V vs. Na/Na⁺) induces an irreversible phase transition.[1] This transition involves the migration of chromium ions from the chromium layer to the sodium layer, which severely degrades the material's structural integrity and electrochemical reversibility.[1] Theoretical modeling is crucial for understanding these mechanisms and predicting strategies, such as elemental doping, to enhance performance.

Theoretical and Experimental Methodologies

A synergistic approach combining first-principles calculations with experimental validation is essential for a thorough understanding of NaCrO₂.

Theoretical Modeling Protocol: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary tool for modeling the properties of NaCrO₂.

-

Software: The Vienna Ab initio Simulation Package (VASP) is commonly employed for these calculations.

-

Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice.

-

Hubbard Correction (DFT+U): To accurately model the strongly correlated 3d electrons of chromium, a Hubbard correction term (U) is applied. A typical effective U value for Cr in NaCrO₂ is 3.5 eV.

-

van der Waals (vdW) Corrections: Inclusion of vdW corrections is important for accurately predicting the interlayer spacing in layered materials, which directly impacts Na⁺ diffusion barrier calculations.

-

Energy Cutoff and k-point Mesh: A plane-wave energy cutoff of at least 520 eV and a Monkhorst-Pack k-point mesh of appropriate density are used to ensure convergence.

-

Property Calculations:

-

Structural Properties: Lattice parameters and atomic positions are determined by relaxing the crystal structure until forces on all atoms are below a threshold (e.g., 0.01 eV/Å).

-

Electronic Properties: The electronic band structure and density of states (DOS) are calculated to determine the band gap and the contribution of different atomic orbitals.

-

Sodium Ion Diffusion: The Nudged Elastic Band (NEB) method is used to calculate the minimum energy pathway and activation barrier for Na⁺ hopping between adjacent sites in the sodium layer.

-

Experimental Protocols

2.2.1 Solid-State Synthesis A common method for synthesizing NaCrO₂ powder is the high-temperature solid-state reaction.

-

Precursors: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and chromium(III) oxide (Cr₂O₃) are used as starting materials.

-

Mixing: The precursors are intimately mixed, often with the aid of high-energy ball milling (e.g., for 10 hours) to increase reactivity and ensure homogeneity.

-

Calcination: The mixed powder is pressed into pellets and heated in a tube furnace under an inert argon (Ar) atmosphere.

-

Heating Profile: The furnace is typically heated to 900°C for a duration of 2-5 hours. The heating and cooling rates are controlled to ensure phase purity.

-

Characterization: The phase and purity of the resulting powder are confirmed using X-ray Diffraction (XRD).

2.2.2 Electrochemical Characterization The electrochemical properties are evaluated in a half-cell configuration.

-

Electrode Preparation: The active material (NaCrO₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried.

-

Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. The cell consists of the NaCrO₂ cathode, a separator, a sodium metal anode, and an electrolyte.

-

Electrolyte: A common electrolyte is 1 M sodium perchlorate (B79767) (NaClO₄) dissolved in propylene (B89431) carbonate (PC).

-

Testing: Galvanostatic charge-discharge cycling is performed using a battery cycler at various C-rates within a voltage window of 2.5 V to 3.6 V to assess capacity, cycling stability, and rate capability.

2.2.3 In-situ X-ray Diffraction (XRD) To study the structural evolution during electrochemical cycling, in-situ XRD is employed.

-

Cell Design: A specialized electrochemical cell with a window transparent to X-rays (e.g., beryllium or Kapton) is used.

-

Measurement: The cell is connected to a potentiostat and placed in the beamline of a diffractometer (often a synchrotron source for high time resolution).

-

Data Collection: XRD patterns are collected continuously as the cell is charged and discharged, allowing for the direct correlation of electrochemical events with phase transitions.

Data Presentation: Modeled and Experimental Properties

Theoretical calculations provide invaluable insights that complement experimental findings. The following tables summarize key quantitative data for NaCrO₂.

Table 1: Structural Properties of O3-NaCrO₂

| Property | Theoretical (DFT) Value | Experimental Value |

| Space Group | R-3m (166) | R-3m (166) |

| Lattice Parameter, a | 2.99 Å[3] | 2.97 - 2.98 Å[4] |

| Lattice Parameter, c | 15.76 Å[3] | 15.85 - 15.98 Å[4] |

| Volume | 122.10 ų[3] | ~122 - 124 ų |

| Cr-O Bond Length | 2.02 Å[3] | - |

| Na-O Bond Length | 2.34 Å[3] | - |

Note: DFT-GGA calculations typically overestimate lattice parameters by a small percentage compared to experimental values measured at room temperature.

Table 2: Electronic and Electrochemical Properties of NaCrO₂

| Property | Theoretical (DFT) Value | Experimental Value |

| Band Gap | 2.89 eV (Indirect)[3] | - |

| Magnetic Ordering | Ferromagnetic | - |

| Na⁺ Diffusion Barrier | ~0.2 - 0.5 eV (Typical for layered oxides) | - |

| Reversible Specific Capacity | ~125 mAh/g (for x=0.5) | ~110 - 125 mAh/g |

| Average Voltage | - | ~3.2 V vs. Na/Na⁺ |

Analysis of NaCrO₂ Properties

Structural Stability and Phase Transitions

The O3-type structure is the ground state for fully sodiated NaCrO₂. During sodium extraction (charging), the material undergoes a series of phase transitions. Within the reversible region (Na₁₋ₓCrO₂ with x ≤ 0.5), the O3 structure is maintained. However, further desodiation leads to a transition to a P3-type phase. This high-voltage phase transformation is associated with the migration of Cr ions into the Na layers, leading to irreversible capacity loss. Theoretical models can calculate the formation energies of different Na-vacancy configurations and phases to map out the thermodynamic landscape of these transitions.

Electronic Structure

DFT calculations show that NaCrO₂ is a semiconductor with an indirect band gap of approximately 2.89 eV.[3] The density of states (DOS) reveals that the valence band maximum is primarily composed of hybridized Cr 3d and O 2p orbitals, while the conduction band minimum is dominated by Cr 3d states. The redox activity during electrochemical cycling involves the oxidation and reduction of the Cr³⁺/Cr⁴⁺ couple.

Sodium Ion Diffusion

The rate capability of NaCrO₂ is governed by the kinetics of Na⁺ diffusion. The NEB method is a powerful tool to calculate the activation energy barrier for a single Na⁺ ion to hop from its octahedral site to an adjacent vacant octahedral site. This barrier is a critical parameter for understanding ionic conductivity. Theoretical studies have shown that factors like interlayer spacing and the presence of other sodium ions significantly influence this energy barrier. Doping strategies are often evaluated theoretically by calculating their effect on the Na⁺ diffusion barrier.

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows and relationships.

Conclusion

Theoretical modeling, particularly DFT+U, provides a powerful framework for understanding the intrinsic properties of NaCrO₂. It accurately predicts structural parameters, elucidates the electronic structure, and offers critical insights into the mechanisms of sodium ion diffusion and phase transitions that govern electrochemical performance. The synergy between these computational models and targeted experimental validation is paramount for overcoming the current limitations of NaCrO₂ and accelerating the design of improved cathode materials for the next generation of sodium-ion batteries. Future modeling work will likely focus on the complex interplay of dopants, surface coatings, and electrolyte interfaces to build a more comprehensive picture of the material's behavior in a realistic battery environment.

References

Methodological & Application

Application Notes and Protocols for Electrochemical Characterization of NaCrO2 Cathodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical characterization of NaCrO₂ cathodes, a promising material for sodium-ion batteries. The following sections detail the key techniques used to evaluate the performance and understand the electrochemical behavior of NaCrO₂.

Overview of Electrochemical Characterization Techniques

The electrochemical performance of NaCrO₂ cathodes is typically evaluated using a suite of techniques that probe different aspects of their functionality. These include:

-

Cyclic Voltammetry (CV): Used to identify the redox reactions and phase transitions occurring at different potentials.

-

Galvanostatic Cycling with Potential Limitation (GCPL): The most common method to determine the specific capacity, coulombic efficiency, rate capability, and cycling stability of the cathode material.

-

Electrochemical Impedance Spectroscopy (EIS): A powerful technique to investigate the kinetics of the electrochemical processes, including charge transfer resistance and ion diffusion.

-

Galvanostatic Intermittent Titration Technique (GITT): Employed to determine the chemical diffusion coefficient of sodium ions within the NaCrO₂ structure and to understand the thermodynamic properties of the material.

The interplay of these techniques provides a comprehensive understanding of the material's potential as a cathode in sodium-ion batteries.

Quantitative Data Summary

The following tables summarize key performance metrics for NaCrO₂ cathodes as reported in the literature. These values can vary depending on the synthesis method, electrode formulation, and testing conditions.

Table 1: Galvanostatic Cycling Performance of NaCrO₂ Cathodes

| Parameter | Value | C-rate | Voltage Window (V vs. Na/Na⁺) | Notes |

| Initial Discharge Capacity | ~110-123 mAh g⁻¹ | 0.1C | 2.5 - 3.6 | Based on the reversible Cr³⁺/Cr⁴⁺ redox couple.[1][2] |

| 90 mAh g⁻¹ | 20 mA g⁻¹ | Not Specified | Synthesized by a gel-combustion method.[3] | |

| 116 mAh g⁻¹ | 0.1C | Not Specified | Large-grained morphology.[2] | |

| Reversible Capacity | ~110 mAh g⁻¹ | - | - | Corresponds to the extraction/insertion of about half a sodium ion per formula unit.[4] |

| Capacity Retention | 88.2% after 500 cycles | 2C | Not Specified | Large-grained morphology.[2] |

| 91.9% after 100 cycles | 0.1C | Not Specified | Synthesized by high-temperature calcination.[2] | |

| 87.5% after 300 cycles | 0.2C | Not Specified | Flexible free-standing cathode.[5] | |

| Rate Capability | 68 mAh g⁻¹ | 20C | Not Specified | Large-grained morphology.[2] |

| 51 mAh g⁻¹ | 30C | Not Specified | Synthesized by high-temperature calcination.[2] | |

| 99 mAh g⁻¹ | 150C | Not Specified | Carbon-coated NaCrO₂.[6] | |

| Initial Coulombic Efficiency | 93% | 30 mA g⁻¹ | Not Specified | In a full cell with a hard carbon anode.[3] |

Table 2: Electrochemical Impedance and Diffusion Data for NaCrO₂ Cathodes

| Parameter | Technique | Typical Values/Observations |

| Charge Transfer Resistance (Rct) | EIS | Varies with state-of-charge and cycling; can be used to understand reaction kinetics and interface activities.[7] |

| Na-ion Diffusion Coefficient | GITT | Essential for understanding the rate capability of the material.[8][9] |

Experimental Protocols

Detailed protocols for the key electrochemical characterization techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and material properties.

Electrode Preparation and Cell Assembly

A typical protocol for preparing NaCrO₂ cathodes and assembling coin cells is as follows:

-

Slurry Preparation: Mix the synthesized NaCrO₂ powder, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

-

Electrode Casting: Cast the slurry onto an aluminum foil current collector using a doctor blade and dry it in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

-

Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).

-

Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. Use the NaCrO₂ electrode as the cathode, a sodium metal disc as the anode, and a glass fiber separator soaked in an appropriate electrolyte.

-

Electrolyte: A common electrolyte is 1 M NaClO₄ in propylene (B89431) carbonate (PC) or a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC).[10]

Cyclic Voltammetry (CV)

Objective: To identify the redox potentials and understand the phase transitions of NaCrO₂.

Protocol:

-

Assemble a three-electrode cell with NaCrO₂ as the working electrode, sodium metal as both the counter and reference electrodes. A two-electrode coin cell can also be used.

-

Set the voltage window, for example, between 2.3 V and 3.6 V vs. Na/Na⁺.[10]

-

Apply a slow scan rate, typically 0.05 mV/s, to allow for the diffusion of sodium ions and to approach equilibrium conditions.[10]

-

Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained. The redox peaks in the CV curve correspond to the voltages of Na⁺ insertion and extraction, which are associated with the Cr³⁺/Cr⁴⁺ redox couple.[2]

Galvanostatic Cycling with Potential Limitation (GCPL)

Objective: To determine the specific capacity, coulombic efficiency, rate capability, and cycling stability.

Protocol:

-

Assemble a two-electrode coin cell as described in section 3.1.

-

Set the desired current density (C-rate). For initial cycling, a low rate such as C/25 or C/20 is often used.[10] 1C corresponds to fully charging or discharging the theoretical capacity in one hour.

-

Define the voltage window, for instance, 2.3 V to 3.6 V vs. Na/Na⁺.[10] Exceeding this window, especially above 3.8 V, can lead to irreversible phase transitions and capacity fade.[1]

-

Charge and discharge the cell at the set C-rate within the defined voltage limits for a desired number of cycles.

-

Data Analysis:

-

Specific Capacity (mAh g⁻¹): Calculated from the total charge passed during discharge and the mass of the active material.

-

Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in the same cycle.

-

Rate Capability: Determined by cycling the cell at various C-rates (e.g., C/10, C/5, 1C, 5C, etc.) and measuring the corresponding discharge capacities.

-

Cycling Stability: Evaluated by plotting the discharge capacity and coulombic efficiency as a function of the cycle number.

-

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance, solid electrolyte interphase (SEI) resistance, and sodium-ion diffusion kinetics.

Protocol:

-

Assemble a three-electrode or two-electrode cell.

-

Bring the cell to a specific state-of-charge (SOC) or open-circuit voltage (OCV).

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance response and plot it as a Nyquist plot (Z' vs. -Z'').

-

Data Analysis: The Nyquist plot is typically fitted to an equivalent circuit model to extract values for different resistance and capacitance components of the cell. This provides insights into the electrochemical processes occurring at the electrode-electrolyte interface and within the electrode bulk.[7]

Galvanostatic Intermittent Titration Technique (GITT)

Objective: To determine the chemical diffusion coefficient of Na⁺ in NaCrO₂.

Protocol:

-

Assemble a two-electrode or three-electrode cell.

-

Apply a constant current pulse (charge or discharge) for a short duration (τ, e.g., 10-30 minutes).[8]

-

Interrupt the current and allow the cell to rest for a longer period (e.g., 1-2 hours) until the voltage reaches a steady-state value (equilibrium potential).

-

Repeat this sequence of current pulse and rest period over the entire voltage range of interest.

-

Data Analysis: The diffusion coefficient (D) can be calculated from the transient voltage response during the current pulse using the following equation, assuming one-dimensional diffusion in a planar electrode:

D = (4/πτ) * (mᵦVₘ / MᵦS)² * (ΔEₛ / ΔEₜ)²

where:

-

τ is the duration of the current pulse.

-

mᵦ is the mass of the active material.

-

Vₘ is the molar volume of the compound.

-

Mᵦ is the molar mass of the compound.

-

S is the electrode-electrolyte contact area.

-

ΔEₛ is the steady-state voltage change due to the pulse.

-

ΔEₜ is the total transient voltage change during the pulse, after subtracting the IR drop.[11]

-

Visualizations

The following diagrams illustrate the workflow and relationships in the electrochemical characterization of NaCrO₂ cathodes.

Caption: Experimental workflow for NaCrO₂ cathode characterization.

Caption: Relationship between techniques and measured properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ecs.confex.com [ecs.confex.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. NaCrO2 cathode for high-rate sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. autolabj.com [autolabj.com]

- 9. Galvanostatic Intermittent Titration Technique (GITT) [neware.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. metrohm.com [metrohm.com]

Application Notes and Protocols for NaCrO₂ as a Cathode Material in Sodium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals